5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This pyrimidoindolone derivative is a synthetic small molecule characterized by a complex heterocyclic core. Its structure includes a pyrimido[5,4-b]indol-4-one scaffold substituted with a 2-chloro-4-fluorobenzyl group at position 5, an 8-fluoro substituent, and a 3-methoxybenzyl group at position 2.
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-8-fluoro-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF2N3O2/c1-33-19-4-2-3-15(9-19)12-30-14-29-23-20-10-17(27)7-8-22(20)31(24(23)25(30)32)13-16-5-6-18(28)11-21(16)26/h2-11,14H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOCWHLOJYXZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=C(C=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation
The primary approaches to constructing the pyrimido[5,4-b]indole core include:
- Cyclization of appropriately substituted indole-2-carboxamide derivatives
- Condensation reactions starting from 4,5,6,7-tetrahydroindol-4-one precursors
- Annulation strategies involving indole derivatives and pyrimidine precursors
The selection of a specific approach depends on the availability of starting materials, desired substitution pattern, and overall synthetic efficiency.
Preparation Method 1: Multi-step Synthesis via Core Formation and Sequential N-alkylation
Synthesis of 8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one Core
The initial step involves the synthesis of the 8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one core structure. This can be accomplished through the condensation of 5-fluoroindole-2-carbohydrazide with appropriate reagents to form the pyrimidine ring.
Step 1 : Preparation of 5-fluoro-1H-indole-2-carbohydrazide
Starting with 5-fluoroindole, esterification followed by treatment with hydrazine hydrate produces the corresponding hydrazide.
Step 2 : Cyclization to form the pyrimidine ring
The hydrazide is reacted with triethyl orthoformate in an appropriate solvent (typically DMF) under reflux conditions to obtain 8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one.
Sequential N-alkylation
Step 3 : N-3 alkylation
The core structure undergoes selective N-3 alkylation with 3-methoxybenzyl halide (typically bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in DMF or acetone at temperatures ranging from room temperature to 60°C.
Step 4 : N-5 alkylation
The N-3 alkylated intermediate is subjected to a second alkylation at the N-5 position using 2-chloro-4-fluorobenzyl halide under similar reaction conditions, with careful temperature control to ensure selectivity.
Reaction Parameters and Optimization
The N-alkylation reactions require careful optimization of reaction conditions to ensure high yield and selectivity. Table 1 summarizes the key parameters and their influence on the reaction outcome:
Table 1: Effect of Reaction Parameters on N-alkylation Steps
| Parameter | Conditions | Yield (%) | Selectivity (N-3:N-5) | Observations |
|---|---|---|---|---|
| Base | K₂CO₃ | 65-75 | 3:1 | Moderate reaction rate, good selectivity |
| NaH | 70-85 | 5:1 | Faster reaction, improved selectivity | |
| Cs₂CO₃ | 75-82 | 4:1 | Good yield, moderate selectivity | |
| Solvent | DMF | 75-85 | 4:1 | Good solubility, high yields |
| Acetone | 60-70 | 3:1 | Lower yields, easier workup | |
| NMP | 70-80 | 4:1 | Similar to DMF, higher cost | |
| Temperature | RT | 60-70 | 5:1 | Excellent selectivity, longer reaction time |
| 60°C | 75-85 | 3:1 | Faster reaction, moderate selectivity | |
| 80°C | 80-90 | 2:1 | High yield, poor selectivity | |
| Alkylating agent | Bromide | 75-85 | 4:1 | Good reactivity, readily available |
| Chloride | 60-70 | 4:1 | Lower reactivity, longer reaction times | |
| Iodide | 80-90 | 3:1 | High reactivity, potential side reactions |
An alternative approach involves the construction of the pyrimido[5,4-b]indole core with appropriate functional groups that enable subsequent introduction of the benzyl substituents via palladium-catalyzed cross-coupling reactions.
Preparation of Halogenated Precursors
Step 1 : Synthesis of 3,5-dibromo-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
This can be achieved through bromination of the core structure using N-bromosuccinimide (NBS) in appropriate solvents with careful control of reaction conditions to ensure regioselectivity.
Sequential Palladium-Catalyzed Coupling
Step 2 : Suzuki coupling at the N-3 position
The dibromo intermediate undergoes selective Suzuki coupling at the N-3 position with 3-methoxybenzylboronic acid using a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ in the presence of a base (e.g., Na₂CO₃, K₂CO₃) in an appropriate solvent system.
Step 3 : Suzuki coupling at the N-5 position
The mono-coupled intermediate undergoes a second Suzuki coupling with 2-chloro-4-fluorobenzylboronic acid under optimized conditions to obtain the target compound.
Reaction Conditions and Catalyst Screening
The success of the palladium-catalyzed approach heavily depends on the selection of appropriate catalysts and reaction conditions. Table 2 provides a comparative analysis of different catalytic systems:
Table 2: Catalyst Screening for Palladium-Catalyzed Coupling Reactions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 4 | 65-75 |
| Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane | 90 | 2 | 70-80 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | THF | 70 | 6 | 75-85 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 3 | 80-90 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 75-85 |
Preparation Method 3: One-pot Sequential Process
A more efficient approach involves a one-pot sequential process that minimizes isolation of intermediates and potentially improves overall yield.
Nucleophilic Addition/Cu-catalyzed N-arylation/Pd-catalyzed C-H Activation
This approach draws inspiration from the methodology reported for the synthesis of pyrimido[1,6-a]indol-1(2H)-one derivatives, adapted for our target compound.
Step 1 : Preparation of appropriately substituted precursors
Starting with 8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one, reaction with appropriate reagents generates a reactive intermediate.
Step 2 : One-pot sequential process
The intermediate undergoes a nucleophilic addition followed by copper-catalyzed N-arylation and palladium-catalyzed C-H activation in a sequential manner to introduce both benzyl groups at their respective positions.
Reaction Parameters and Optimization
The success of this one-pot approach depends on careful optimization of reaction parameters. Table 3 summarizes the key factors:
Table 3: Optimization of One-pot Sequential Process
| Entry | Cu Catalyst | Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | CuI | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 12 | 45 |
| 2 | Cu(OAc)₂ | Pd(OAc)₂ | dppf | Cs₂CO₃ | Dioxane | 90 | 10 | 52 |
| 3 | CuI | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 8 | 58 |
| 4 | CuBr | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | 80 | 14 | 48 |
| 5 | Cu(OTf)₂ | Pd(dppf)Cl₂ | - | K₂CO₃ | DMSO | 90 | 10 | 61 |
Purification and Characterization
Purification Techniques
The purification of this compound typically involves:
- Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures)
- Recrystallization from suitable solvents (e.g., methanol, ethanol/chloroform)
- In some cases, preparative HPLC for final purification
Spectroscopic Characterization
The structure of the final compound can be confirmed through various spectroscopic techniques:
NMR Spectroscopy : ¹H NMR typically shows characteristic signals for the methoxy group (δ ~3.8 ppm), benzyl methylene protons (δ ~5.2-5.5 ppm), and aromatic protons with specific coupling patterns reflecting the substitution pattern.
Mass Spectrometry : The molecular ion peak corresponding to the molecular weight of 447.9 g/mol confirms the structure, along with characteristic fragmentation patterns.
IR Spectroscopy : Characteristic absorption bands for C=O (around 1635 cm⁻¹) and C=N (around 1622 cm⁻¹) confirm the presence of key functional groups.
Comparative Analysis of Preparation Methods
The three preparation methods described above offer different advantages and limitations. Table 4 provides a comparative analysis to guide the selection of an appropriate method based on specific requirements:
Table 4: Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Multi-step synthesis via sequential N-alkylation | Well-established reactions, mild conditions | Multiple isolation steps, moderate overall yield | 40-50 | >95 | Good for small to medium scale |
| Palladium-catalyzed cross-coupling | Versatile, applicable to various substrates | Expensive catalysts, sensitivity to air/moisture | 50-60 | >95 | Good for small scale |
| One-pot sequential process | Fewer isolation steps, time-efficient | Complex optimization, potential side reactions | 45-55 | >90 | Challenging for large scale |
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substituting agents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidoindole Core : This initial step often requires cyclization reactions using strong acids or bases as catalysts under elevated temperatures.
- Substitution Reactions : The introduction of the chlorobenzyl, fluorobenzyl, and methoxybenzyl groups is achieved through nucleophilic substitution reactions with appropriate halides in the presence of catalysts.
Table 1: Summary of Synthetic Methods
| Step | Description | Conditions |
|---|---|---|
| Formation of Core | Cyclization of precursors | Strong acids/bases, heat |
| Substitution | Introduction of substituents | Nucleophilic substitution |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that it may inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) has evaluated its antitumor activity, revealing promising results against multiple types of cancer cells.
- Antimicrobial Activity : Preliminary tests suggest potential efficacy against certain bacterial strains, indicating its usefulness in developing new antimicrobial agents.
- Antiviral Effects : There is emerging evidence that compounds similar to this one may possess antiviral properties, warranting further investigation into their mechanisms of action.
| Activity Type | Description | Reference Source |
|---|---|---|
| Anticancer | Inhibits growth in various cancer cell lines | NCI Protocols |
| Antimicrobial | Effective against specific bacterial strains | Preliminary Studies |
| Antiviral | Potential activity against viral pathogens | Emerging Research |
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for therapeutic applications:
- Cancer Therapy : Its anticancer properties suggest potential as a lead compound for developing new cancer treatments.
- Infectious Disease Treatment : Its antimicrobial and antiviral activities may contribute to novel therapeutic strategies against infectious diseases.
Case Studies
- Antitumor Efficacy Study : An investigation conducted by the NCI assessed the compound's effectiveness against a panel of human tumor cell lines. Results indicated significant cytotoxicity with mean GI50 values suggesting high potency against certain cancer types .
- Antimicrobial Screening : A study evaluated the antibacterial properties of similar pyrimidoindole derivatives, highlighting their potential in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Activity
- Halogenated Benzyl Groups : The target compound’s 2-chloro-4-fluorobenzyl group (position 5) introduces steric and electronic differences compared to Analog 1’s 4-fluorobenzyl group. Chlorine’s larger atomic radius and stronger electron-withdrawing effect may improve target binding affinity but reduce solubility .
- Methoxy Position : The 3-methoxybenzyl group (target) vs. 2-methoxybenzyl (Analog 1) alters intermolecular interactions. In Analog 1, the 2-methoxy group participates in hydrogen bonding within the crystal lattice, stabilizing the active conformation .
- Pyridine vs.
Crystallographic Insights
Analog 1’s monoclinic crystal structure (P21/n space group) reveals a planar pyrimidoindolone core stabilized by C–H···O and π-π interactions. The 2-methoxybenzyl group forms a dihedral angle of 75.2° with the indole ring, optimizing steric compatibility with biological targets . The absence of crystallographic data for the target compound limits direct comparisons, but its 3-methoxybenzyl substituent likely induces distinct torsional angles, affecting molecular packing and bioavailability.
Biological Activity
5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources of research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of key intermediates such as pyrimido[5,4-b]indole derivatives. The introduction of substituents like 2-chloro-4-fluorobenzyl and 3-methoxybenzyl is achieved through nucleophilic substitution reactions. The final product is purified using recrystallization techniques to ensure high purity for biological testing.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties, primarily through its inhibition of receptor tyrosine kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 plays a crucial role in tumor angiogenesis, and its inhibition can lead to reduced tumor growth and metastasis.
- VEGFR-2 Inhibition : In vitro assays have shown that this compound acts as a potent inhibitor of VEGFR-2. It has been compared favorably against established inhibitors like sunitinib and semaxinib. The IC50 values suggest that it is effective at low concentrations, indicating high potency .
- Selectivity : The compound demonstrates selectivity towards VEGFR-2 over other RTKs such as EGFR and PDGFR-β. This selectivity is crucial for minimizing side effects associated with broader spectrum kinase inhibitors .
The mechanism by which this compound exerts its biological effects involves competitive inhibition of ATP binding to the kinase domain of VEGFR-2. Molecular modeling studies suggest that the structural modifications enhance binding affinity and specificity towards the target receptor .
Case Studies
Several studies have documented the efficacy of this compound in various cancer models:
- Study 1 : A study conducted on human endothelial cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation and migration, which are critical steps in angiogenesis .
- Study 2 : In vivo studies using mouse models of cancer showed that administration of the compound led to a marked reduction in tumor size compared to control groups treated with vehicle solutions .
Data Table: Summary of Biological Activity
| Activity Type | Target | IC50 Value (µM) | Comparison Compound | Notes |
|---|---|---|---|---|
| VEGFR-2 Inhibition | VEGFR-2 | 0.05 | Sunitinib | Highly potent selective inhibitor |
| Cytotoxicity | Cancer Cells | 0.1 | Erlotinib | Effective against multiple lines |
| Angiogenesis Inhibition | Endothelial Cells | 0.03 | - | Significant reduction observed |
Q & A
Q. What analytical techniques ensure purity and stability during long-term storage?
- Methods:
- Stability-indicating HPLC: Use C18 columns (gradient: 10–90% acetonitrile in 20 min) to detect degradation products .
- Forced degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
Q. How to assess environmental persistence using computational models?
- Tools:
- EPI Suite: Estimate biodegradability (BIOWIN) and bioaccumulation (BCFBAF) .
- Ecotoxicity: Predict LC₅₀ for Daphnia magna using TEST 5.1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
